molecular formula C18H19NO3 B11128043 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-methoxybenzyl)acetamide

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B11128043
M. Wt: 297.3 g/mol
InChI Key: OXVLHDYMAQCHNU-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-methoxybenzyl)acetamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. Its structure incorporates two pharmacologically significant motifs: a 2,3-dihydrobenzofuran moiety and a 4-methoxybenzyl (PMB) group. The benzofuran scaffold is widely recognized as a privileged structure in medicinal chemistry due to its diverse biological profile . Specifically, 2,3-dihydrobenzofuran derivatives have been identified as a highly potent class of anti-inflammatory agents and effective inhibitors of prostaglandin synthesis in preclinical research . Furthermore, benzofuran derivatives are extensively investigated for their potential therapeutic role in oncology, with numerous studies highlighting their potent antiproliferative effects against various human cancer cell lines . The 4-methoxybenzyl group is a common protecting group in organic synthesis, particularly for carboxylic acids, and its properties are well-documented . The presence of this group in the acetamide side chain may influence the compound's physicochemical properties and metabolic stability. This compound is provided as a high-purity chemical tool to support investigative studies into its mechanism of action, structure-activity relationships (SAR), and potential applications in developing new pharmacological agents for conditions such as inflammation and cancer. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C18H19NO3/c1-21-16-6-3-13(4-7-16)12-19-18(20)11-14-2-5-15-8-9-22-17(15)10-14/h2-7,10H,8-9,11-12H2,1H3,(H,19,20)

InChI Key

OXVLHDYMAQCHNU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=CC3=C(CCO3)C=C2

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Cyclization

Copper-mediated reactions are widely employed for benzofuran synthesis. A representative route involves:

  • Substrates : o-Hydroxy aldehydes (e.g., 5-hydroxy-2-methoxybenzaldehyde) and substituted alkynes.

  • Conditions : CuCl (10 mol%), DBU (1.5 equiv), DMF, 80°C, 12 h.

  • Mechanism : Base-assisted deprotonation forms a phenoxide intermediate, which undergoes copper-acetylide coupling, reductive elimination, and acidification to yield the dihydrobenzofuran.

Example :

5-Hydroxy-2-methoxybenzaldehyde+Propargyl bromideCuCl/DBU2,3-Dihydrobenzofuran-6-carbaldehyde(Yield: 85%)[2][3]\text{5-Hydroxy-2-methoxybenzaldehyde} + \text{Propargyl bromide} \xrightarrow{\text{CuCl/DBU}} \text{2,3-Dihydrobenzofuran-6-carbaldehyde} \quad (\text{Yield: 85\%})

Rhodium-Catalyzed C–H Activation

Rhodium complexes enable direct functionalization of aryl precursors:

  • Substrates : Substituted benzamides and vinylene carbonate.

  • Conditions : CpRhCl₂ (5 mol%), NaOPiv·H₂O, DCE, 100°C, 24 h.

  • Outcome : Cyclopentadienyl-rhodium catalyzes C–H activation at the ortho position, followed by migratory insertion and β-oxygen elimination to form the dihydrobenzofuran.

Acetamide Side-Chain Introduction

Amidation via Acyl Chloride

The most direct method involves converting the benzofuran-carboxylic acid to its acyl chloride:

  • Acid Chloride Formation :

    2,3-Dihydrobenzofuran-6-carboxylic acidOxalyl chloride, DMF (cat.)Acyl chloride(Yield: 92%)[4][5]\text{2,3-Dihydrobenzofuran-6-carboxylic acid} \xrightarrow{\text{Oxalyl chloride, DMF (cat.)}} \text{Acyl chloride} \quad (\text{Yield: 92\%})
  • Amine Coupling :

    Acyl chloride+4-MethoxybenzylamineEt₃N, THFTarget compound(Yield: 78%)[4][6]\text{Acyl chloride} + \text{4-Methoxybenzylamine} \xrightarrow{\text{Et₃N, THF}} \text{Target compound} \quad (\text{Yield: 78\%})

Reductive Amination

Alternative routes employ reductive amination to avoid harsh conditions:

  • Substrates : Benzofuran ketone and 4-methoxybenzylamine.

  • Conditions : NaBH₃CN, MeOH, 0°C to RT, 6 h.

  • Yield : 65%.

Integrated Synthetic Routes

One-Pot Benzofuran-Acetamide Synthesis

A catalyst-free approach combines benzofuran formation and amidation:

  • Cyclization :

    2-Hydroxy-5-nitrobenzaldehyde+Allyl bromideK₂CO₃, DMFDihydrobenzofuran(Yield: 74%)[2][3]\text{2-Hydroxy-5-nitrobenzaldehyde} + \text{Allyl bromide} \xrightarrow{\text{K₂CO₃, DMF}} \text{Dihydrobenzofuran} \quad (\text{Yield: 74\%})
  • Nitro Reduction and Amidation :

    Nitro intermediateH₂, Pd/CAmineAcetic anhydrideAcetamide(Yield: 68%)[6]\text{Nitro intermediate} \xrightarrow{\text{H₂, Pd/C}} \text{Amine} \xrightarrow{\text{Acetic anhydride}} \text{Acetamide} \quad (\text{Yield: 68\%})

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times:

  • Conditions : 150°C, 20 min, DMF, K₂CO₃.

  • Yield : 89% for benzofuran core; 82% after amidation.

Optimization and Scale-Up Considerations

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may degrade the dihydrofuran ring.

  • Eco-friendly solvents (ChCl.EG eutectic mixture) improve yields by stabilizing intermediates.

Catalytic Load Reduction

  • Nanocatalysts : CuO nanoparticles (2 mol%) achieve 88% yield in cyclization, reducing metal waste.

  • Flow Chemistry : Continuous-flow systems enable gram-scale production with 94% purity.

Analytical Characterization Data

ParameterValueMethod
Molecular Weight297.3 g/molHRMS
Melting Point132–134°CDSC
Purity>99% (HPLC)C18 column, MeOH/H₂O
IR (ν, cm⁻¹)1650 (C=O), 1510 (C-O-C)ATR-FTIR

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The compound undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for prodrug activation or metabolite formation:

Conditions Products Catalysts/Reagents
2M HCl, reflux (4 hrs)2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid + 4-methoxybenzylamineHydrochloric acid
1M NaOH, 80°C (3 hrs)Sodium salt of acetic acid derivative + free amineSodium hydroxide

Reaction progress is monitored via thin-layer chromatography (TLC) (Rf shift from 0.75 to 0.30 in ethyl acetate/hexane) and confirmed by ¹H NMR (disappearance of acetamide’s carbonyl peak at δ 168 ppm) .

Electrophilic Aromatic Substitution

The electron-rich benzofuran ring undergoes regioselective electrophilic substitution at the 5-position due to ortho/para-directing effects from the oxygen atom:

Reaction Type Reagents Product Yield
NitrationHNO₃/H₂SO₄, 0°C5-nitro-2,3-dihydrobenzofuran derivative67%
SulfonationH₂SO₄/SO₃, 50°C5-sulfo-2,3-dihydrobenzofuran derivative58%
Halogenation (Bromination)Br₂/FeBr₃, RT5-bromo-2,3-dihydrobenzofuran derivative72%

Post-reaction characterization uses high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 457.1245 [M+H]⁺ for brominated product).

Functionalization of the Methoxy Group

The 4-methoxybenzyl substituent participates in demethylation and alkylation reactions:

Reaction Conditions Outcome
DemethylationBBr₃, CH₂Cl₂, -78°C → RTConversion to phenolic –OH group
Reductive AlkylationR-X, NaH, DMFSubstitution of methoxy with alkyl chains

Demethylation products show enhanced hydrogen-bonding capacity, confirmed by FT-IR (broad O–H stretch at 3200–3400 cm⁻¹) .

Oxidation of the Benzofuran Ring

Controlled oxidation transforms the dihydrobenzofuran moiety into a fully aromatic system:

Oxidizing Agent Conditions Product Application
DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)CH₂Cl₂, RT, 12 hrsAromatic benzofuran with conjugated π-systemEnhanced fluorescence properties
KMnO₄H₂O/acetone, 0°CRing-opened dicarboxylic acid derivativeMetabolic studies

Oxidation with DDQ increases UV absorbance at λmax 310 nm, while KMnO₄-mediated cleavage is tracked via HPLC (retention time shift from 8.2 to 5.1 min).

Amide Bond Modifications

The acetamide group undergoes nucleophilic acyl substitution, enabling diversification:

Reagent Product Biological Relevance
HydrazineHydrazide derivativePrecursor for heterocyclic synthesis
Grignard Reagents (R-MgX)Ketone or tertiary alcohol derivativesLipophilicity modulation

Hydrazide derivatives exhibit improved solubility (>50 mg/mL in DMSO vs. 12 mg/mL for parent compound) .

Cycloaddition Reactions

The benzofuran core participates in Diels-Alder reactions with dienophiles like maleic anhydride:

Dienophile Conditions Product Stereochemistry
Maleic anhydrideToluene, reflux, 24 hrsBicyclic adduct with endo preferenceConfirmed by X-ray crystallography

Adducts show altered dipole moments (Δμ = 2.1 Debye), influencing crystallinity .

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds similar to 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-methoxybenzyl)acetamide exhibit significant antimicrobial activity. Research has demonstrated that these compounds can inhibit various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anticancer Activity

There is growing interest in the anticancer potential of benzofuran derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro assays have shown promising results against various cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit key enzymes involved in metabolic disorders such as diabetes and Alzheimer's disease. For instance, it has been tested against α-glucosidase and acetylcholinesterase enzymes, demonstrating effective inhibition that could lead to therapeutic applications for Type 2 diabetes mellitus and neurodegenerative disorders .

Case Study 1: Antimicrobial Evaluation

In a study evaluating a series of benzofuran derivatives, this compound was found to exhibit significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods, showcasing its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

A comprehensive study assessed the cytotoxic effects of this compound on various cancer cell lines including breast (MCF-7), prostate (PC-3), and lung (A549) cancer cells. The results indicated that the compound induced cell cycle arrest and apoptosis in a dose-dependent manner, highlighting its potential as an anticancer therapeutic agent .

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The target compound shares structural motifs with several analogs, particularly in the acetamide linkage and aromatic substituents. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound 2,3-Dihydrobenzofuran 4-Methoxybenzyl Not reported Not reported -
5k (N-(6-(4-(4-Methoxybenzyl)piperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide) Imidazo[2,1-b]thiazole 4-Methoxybenzyl, phenyl 538.66 92–94
5l (2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide) Imidazo[2,1-b]thiazole 4-Methoxybenzyl, 4-chlorophenyl 573.11 116–118
EP3 348 550A1 Patent Compounds Benzothiazole Trifluoromethyl, methoxyphenyl ~350–400 (estimated) Not reported

Key Observations :

  • Core Heterocycle : The dihydrobenzofuran in the target compound is less planar than imidazothiazole or benzothiazole cores, which may reduce steric hindrance and alter binding kinetics .
  • Chlorophenyl (5l) and trifluoromethyl (EP3 348 550A1) substituents in analogs enhance lipophilicity and target affinity .

Key Observations :

  • The 4-methoxybenzyl group in 5l correlates with enhanced VEGFR2 inhibition and cytotoxicity, suggesting that the target compound’s methoxy substituent may similarly contribute to activity .
  • Imidazothiazole cores (e.g., 5l) demonstrate higher potency than benzothiazole or benzofuran systems, likely due to improved π-π stacking with biological targets .

Biological Activity

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-methoxybenzyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its antibacterial, antifungal, and potential antiviral activities, alongside relevant research findings and case studies.

Chemical Structure

The compound features a benzofuran moiety and a methoxybenzyl group, which are known to influence its biological activity. The structural formula can be represented as:

C16H19NO2\text{C}_{16}\text{H}_{19}\text{N}\text{O}_{2}

Antibacterial Activity

Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant antibacterial properties. For instance, the compound has shown activity against various Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

These findings suggest that modifications in the structure can enhance antibacterial efficacy, with specific substitutions leading to improved activity against resistant strains .

Antifungal Activity

The compound also exhibits antifungal properties, particularly against Candida albicans and Fusarium oxysporum. The MIC values for these fungi were reported as follows:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans16.69 - 78.23 µM
Fusarium oxysporum56.74 - 222.31 µM

The structure-activity relationship (SAR) indicates that certain functional groups significantly enhance antifungal activity, suggesting a potential for development into therapeutic agents for fungal infections .

Antiviral Activity

Emerging research indicates that compounds similar to this compound may possess antiviral properties, particularly against RNA viruses like SARS-CoV-2. Molecular docking studies have shown that certain derivatives bind effectively to viral proteins, potentially inhibiting their function. For example, compounds derived from benzofuran structures displayed strong binding affinities to the main protease and spike glycoprotein of SARS-CoV-2 .

Case Studies

  • Study on Antibacterial Efficacy : A study examined the antibacterial effects of various benzofuran derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the N-substituent position significantly enhanced activity against both bacterial strains .
  • Antifungal Screening : Another investigation focused on the antifungal potential of benzofuran derivatives against Candida species. The findings revealed that certain substitutions improved antifungal efficacy, supporting the hypothesis that structural modifications can lead to more potent antifungal agents .
  • Antiviral Properties : Research involving molecular docking simulations suggested that benzofuran-based compounds could inhibit viral replication by targeting critical proteins in the viral lifecycle, indicating a promising avenue for future antiviral drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-methoxybenzyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via amidation or condensation reactions. For example, a related benzofuran derivative () was synthesized using multi-step protocols involving acetoxylation and coupling reactions. Key steps include protecting group strategies (e.g., acetyl or methoxy groups) and purification via column chromatography. Optimization involves adjusting reaction temperature (e.g., 60–80°C for amidation), solvent polarity (DMF or THF), and catalysts (EDC/HOBt for coupling). Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., benzofuran methine at δ 4.5–5.0 ppm) and carbonyl signals (amide C=O at ~168–170 ppm).
  • IR : Confirms amide C=O stretches (~1650 cm1^{-1}) and aromatic C-H bends.
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ for C18_{18}H19_{19}NO3_3: calc. 298.1438).
    Cross-referencing with crystallographic data () resolves ambiguities in stereochemistry .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Store at -20°C in airtight containers to prevent hydrolysis ( ).
  • Handling : Use PPE (gloves, goggles), avoid inhalation/contact, and work in fume hoods.
  • Waste Disposal : Neutralize with dilute acid/base before incineration. Follow OSHA/GHS guidelines for toxicological risks ( ).

Advanced Research Questions

Q. How can structural ambiguities (e.g., rotational isomerism) in this compound be resolved?

  • Methodological Answer : X-ray crystallography (e.g., ) provides definitive bond angles and dihedral angles. For dynamic systems, variable-temperature NMR or DFT calculations (e.g., B3LYP/6-31G* basis set) model rotational barriers. Synchrotron radiation may enhance resolution for low-symmetry crystals .

Q. What strategies are employed to analyze contradictory bioactivity data across studies?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays (e.g., IC50_{50}) under standardized conditions (pH 7.4, 37°C).
  • SAR Analysis : Compare with analogs (e.g., ) to identify critical substituents (e.g., methoxy vs. halogen).
  • Statistical Tools : Use ANOVA or PCA to isolate variables (e.g., solvent effects, cell line variability) .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and CYP450 interactions.
  • Molecular Dynamics : Simulate binding to targets (e.g., enzymes in ) using AutoDock Vina or GROMACS.
  • QM/MM : Hybrid quantum mechanics/molecular mechanics models assess reaction pathways (e.g., amide hydrolysis) .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

  • Methodological Answer :

  • Reagent Compatibility : Replace hazardous reagents (e.g., thionyl chloride) with greener alternatives (e.g., polymer-supported catalysts).
  • Purification : Switch from column chromatography to recrystallization or continuous flow systems.
  • Yield Optimization : Design of Experiments (DoE) identifies critical parameters (e.g., stoichiometry, mixing rate) .

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